molecular formula C19H16Br2N4O2 B10937195 N-(4-bromophenyl)-1-{3-[(4-bromophenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide

N-(4-bromophenyl)-1-{3-[(4-bromophenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10937195
M. Wt: 492.2 g/mol
InChI Key: AJBBBFJWLQKYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity and is often used in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of catalysts and solvents would be carefully managed to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H16Br2N4O2

Molecular Weight

492.2 g/mol

IUPAC Name

1-[3-(4-bromoanilino)-3-oxopropyl]-N-(4-bromophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H16Br2N4O2/c20-13-1-5-15(6-2-13)22-18(26)10-12-25-11-9-17(24-25)19(27)23-16-7-3-14(21)4-8-16/h1-9,11H,10,12H2,(H,22,26)(H,23,27)

InChI Key

AJBBBFJWLQKYOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.